molecular formula C10H14OS B6252718 2-(4-ethylphenoxy)ethane-1-thiol CAS No. 1226166-68-2

2-(4-ethylphenoxy)ethane-1-thiol

Cat. No.: B6252718
CAS No.: 1226166-68-2
M. Wt: 182.3
InChI Key:
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Description

. This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxy group substituted with an ethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)ethane-1-thiol can be achieved through several methods. One common approach involves the thiol-ene coupling reaction, which is a type of “click” chemistry known for its efficiency and mild reaction conditions . This reaction typically involves the addition of a thiol to an alkene in the presence of a radical initiator or under UV light irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thiol-ene coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiolates

    Substitution: Thioethers

Scientific Research Applications

    Chemistry: Used in thiol-ene “click” chemistry for the synthesis of complex molecular architectures.

    Biology: Investigated for its potential as a bioconjugation agent due to its ability to form stable carbon-sulfur bonds.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)ethane-1-thiol primarily involves the reactivity of the thiol group. The thiol group can undergo nucleophilic attacks, participate in radical-mediated reactions, and form stable carbon-sulfur bonds. These reactions are facilitated by the electron-donating effects of the ethylphenoxy group, which enhances the nucleophilicity of the thiol group .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)ethane-1-thiol
  • 2-(4-isopropylphenoxy)ethane-1-thiol
  • 2-(4-tert-butylphenoxy)ethane-1-thiol

Uniqueness

2-(4-ethylphenoxy)ethane-1-thiol is unique due to the presence of the ethyl group at the para position of the phenoxy ring, which influences its reactivity and physical properties. This substitution pattern can affect the compound’s solubility, boiling point, and overall stability compared to its analogs.

Properties

CAS No.

1226166-68-2

Molecular Formula

C10H14OS

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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